molecular formula C17H19N3O4S B2795788 5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034209-29-3

5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2795788
CAS RN: 2034209-29-3
M. Wt: 361.42
InChI Key: OPRRKPKTMYUOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide, also known as CSPB, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. CSPB belongs to the class of sulfonamide compounds, which have been extensively studied for their ability to inhibit various biological processes.

Scientific Research Applications

Antimicrobial Activity

A series of novel sulfonamides, including derivatives similar to the compound , were evaluated for antimicrobial activity against various bacterial and fungal strains. One of the derivatives exhibited significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Krátký et al., 2012).

Radiolabelled Angiotensin II Antagonist

[11C]L-159,884, a compound structurally related to 5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide, was developed as a radiolabelled, nonpeptide angiotensin II antagonist. This compound is useful for imaging angiotensin II AT1 receptors (Hamill et al., 1996).

Antimicrobial Screening of Thiazole Derivatives

N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for in vitro antibacterial activity. These compounds showed potential for therapeutic intervention in microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Antipsychotic Potential

A series of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides were synthesized, showing potent inhibitors of dopamine D-2 receptors. This series of benzamides, similar in structure to the target compound, are suitable for investigations of dopamine D-2 receptors (Högberg et al., 1990).

Rhodium-catalyzed Annulations

Chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, similar in structure to the compound , were achieved via Rh(iii)-catalyzed C-H activation. These processes are crucial for synthesizing various compounds in medicinal chemistry (Xu et al., 2018).

properties

IUPAC Name

5-[(5-cyclopropylpyridin-3-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-16-5-4-14(7-15(16)17(18)21)25(22,23)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12,20H,2-3,9H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRKPKTMYUOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-((5-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.